

Efficacy Data from Clinical & Preclinical Studies

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Compound Focus: Trifluridine

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The table below summarizes key efficacy findings from recent studies on FTD/TPI-based regimens.

Study Type / Model	Treatment Regimen	Key Efficacy Findings on Tumor Burden	Citation
Real-World (mCRC) [1]	FTD/TPI + Bevacizumab	Median PFS: 4.1 months; Disease Control Rate (DCR): 59.6%	[1]
Real-World (mCRC) [1]	FTD/TPI monotherapy	Median PFS: 2.1 months; Disease Control Rate (DCR): 25.4%	[1]
Preclinical (Colorectal Cancer Xenografts) [2]	FTD/TPI + Nintedanib	Tumor Growth Inhibition: 61.5% to 72.8% (significantly higher than monotherapies)	[2]
Preclinical (Colorectal Cancer Models) [3]	FTD/TPI + Sulfasalazine (SAS)	Synergistically induced ferroptosis and inhibited cancer cell proliferation	[3]

Detailed Experimental Protocols

To help you interpret the data, here are the methodologies from the key studies cited.

In Vivo Assessment of Tumor Growth Inhibition (Xenograft Models) [2]

This protocol is standard for evaluating the direct impact of a drug on tumor burden in a preclinical setting.

- **Cell Lines:** Human colorectal cancer cells (DLD-1, HT-29, HCT116) were used.
- **Animal Model:** The cell lines were implanted subcutaneously into nude mice.
- **Dosing:**
 - **FTD/TPI:** 150 mg/kg/day, administered orally.
 - **Nintedanib:** 40 mg/kg/day, administered orally.
 - **Treatment Schedule:** Twice daily from day 1 to day 14.
- **Tumor Measurement:** Tumor growth was monitored and compared between the combination therapy and monotherapy groups.
- **Analytical Method:** The concentration of **trifluridine** incorporated into tumor DNA was quantified using liquid chromatography-tandem mass spectrometry. [2]

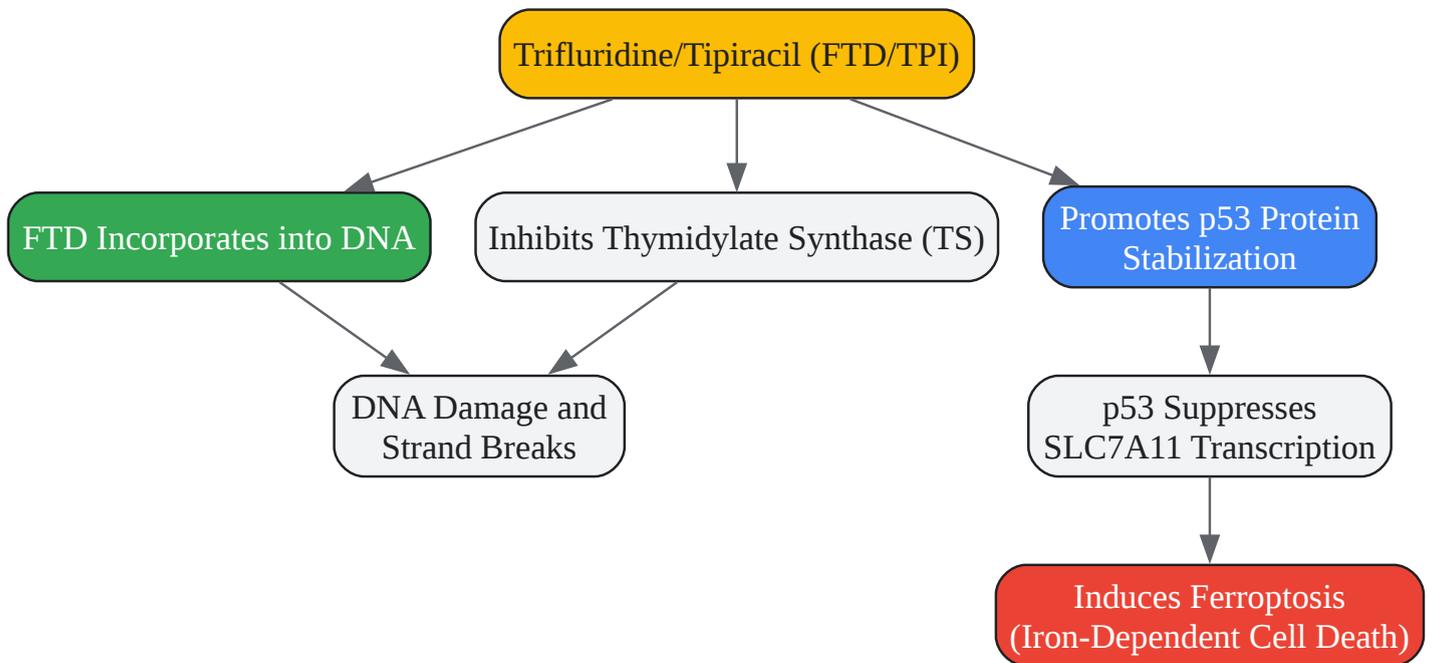
Real-World Effectiveness Study Protocol [1]

This methodology reflects how treatment effectiveness is assessed in a clinical population.

- **Study Design:** Retrospective review of medical records.
- **Patient Population:** Adults with metastatic colorectal cancer refractory to standard therapies.
- **Treatment Groups:**
 - **FTD/TPI + Bevacizumab:** FTD/TPI (35 mg/m² orally, twice daily on days 1-5 and 8-12 of a 28-day cycle) plus Bevacizumab (5 mg/kg IV on days 1 and 15).
 - **FTD/TPI monotherapy:** FTD/TPI alone on the same schedule.
- **Efficacy Assessments:**
 - **Tumor Imaging:** Computed tomography or magnetic resonance imaging performed at 8-week intervals.
 - **Response Criteria:** Tumor response was evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.
- **Endpoints:**
 - **Progression-Free Survival (PFS):** Time from treatment initiation to disease progression or death.
 - **Disease Control Rate (DCR):** Proportion of patients with a complete response, partial response, or stable disease. [1]

Mechanisms of Action and Impact on Tumor Burden

FTD/TPI's efficacy in reducing tumor burden stems from its direct cytotoxic effects on cancer cells. Recent research has also elucidated a novel mechanism involving ferroptosis.



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Diagram Title: FTD/TPI Anti-Tumor Mechanisms

- **Established Cytotoxic Mechanisms: Trifluridine**, the active component of FTD/TPI, exerts its effects through a dual mechanism. First, it inhibits thymidylate synthase (TS), disrupting DNA synthesis. Second, it is extensively incorporated into DNA, leading to DNA dysfunction and strand breaks, which ultimately results in cell death. [2] [4] This direct damage to cancer cells is a primary driver for reducing tumor burden.
- **Novel Ferroptosis Pathway:** A 2025 study revealed that FTD/TPI can induce ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. The mechanism involves FTD/TPI promoting the stabilization of the tumor suppressor protein p53. Stabilized p53 then suppresses the expression of SLC7A11, a key component of the system responsible for protecting cells from ferroptosis. This downregulation leads to the accumulation of lethal lipid peroxides, killing cancer cells

through this non-apoptotic pathway. [3] This discovery provides a new perspective on how FTD/TPI reduces tumor burden.

Interpretation Guide for Researchers

When evaluating the data on FTD/TPI and tumor burden, consider these points:

- **Combination Therapy is Key:** The consistent theme across studies is that FTD/TPI's effectiveness is significantly enhanced when combined with other agents, whether it's the anti-angiogenic drug bevacizumab in clinical settings [1] or nintedanib in preclinical models [2].
- **Mechanistic Synergy:** The combination with bevacizumab is rational due to complementary mechanisms. While FTD/TPI directly targets cancer cell DNA, bevacizumab normalizes the tumor vasculature and inhibits new blood vessel growth, potentially improving drug delivery and inhibiting tumor progression. [1] [4]
- **Novel Combinations:** The induction of ferroptosis via the p53-SLC7A11 axis reveals a new vulnerability. Combining FTD/TPI with ferroptosis inducers like sulfasalazine (SAS) showed a synergistic effect in preclinical models, pointing to a promising avenue for future clinical development to overcome resistance and improve tumor control. [3]

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